molecular formula C20H16N2O4S2 B2846529 2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid CAS No. 459421-31-9

2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Cat. No. B2846529
M. Wt: 412.48
InChI Key: IQZYBWBKTMTKHW-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound is then used to synthesize different heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The presence of the cyano group (CN) and the carboxylic acid group (-COOH) in the molecule also contributes to its reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the cyanoacetamido moiety in the key precursor. This moiety enables various reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

  • Researchers synthesized different heterocyclic derivatives from a similar compound, focusing on their antitumor activities. These derivatives showed high inhibitory effects in vitro against human cancer cell lines, including breast adenocarcinoma and lung cancer (Shams et al., 2010).

Development of Antimicrobial Agents

  • Another study explored the synthesis of novel thienopyrimidines and triazolothienopyrimidines, using related compounds as starting materials. These compounds demonstrated antimicrobial activity against various microorganisms (Mahmoud et al., 2015).

Liquid Crystalline Behaviour

  • A 2019 study designed and prepared supramolecular liquid crystalline complexes using a similar benzoic acid derivative. These complexes exhibited enantiotropic nematic phases over a broad temperature range (Alaasar & Tschierske, 2019).

Photoluminescence Properties

  • Research on stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids, closely related to the compound , revealed strong blue or blue–green photoluminescence in solution, with fluorescence almost completely quenched in the solid state (Osterod et al., 2001).

Synthesis of Heterocyclic Compounds

  • Another study focused on the utility of activated nitriles in synthesizing new heterocyclic compounds, including thiazole, pyrazole, and pyrimidine derivatives. These compounds were characterized by various spectral analyses (Fadda et al., 2012).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The simplicity of the synthetic procedures, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .

properties

IUPAC Name

2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S2/c21-10-13-11-5-1-3-7-14(11)28-19(13)22-17(23)9-16(18(22)24)27-15-8-4-2-6-12(15)20(25)26/h2,4,6,8,16H,1,3,5,7,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZYBWBKTMTKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

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